N-(2,5-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-(2,5-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H13F2N3O2S and its molecular weight is 301.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.06965416 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Cyclooxygenase-2 Inhibition
Sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures closely related to N-(2,5-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies have led to the identification of potent and selective COX-2 inhibitors (Penning et al., 1997).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Novel polyfluoro substituted pyrazoline type sulfonamides have been designed for their bioactivities, including inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase enzymes. These compounds have shown significant inhibitory profiles against these enzymes, suggesting their potential in designing drugs for conditions related to enzyme dysfunction (Yamali et al., 2020).
Synthesis and Characterization
- Chemical Synthesis and Optimization: Research on the synthesis and characterization of sulfonamide derivatives, including detailed studies on their chemical structures and synthesis pathways, highlights the importance of these compounds in medicinal chemistry. These studies provide insights into optimizing reaction conditions for higher yields and better pharmacokinetic profiles (Zhang Peng-yun, 2013).
Antimicrobial and Antiviral Activities
- Antibacterial and Antiviral Properties: Heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities. This research underscores the potential of these compounds in developing new antibacterial agents (Azab et al., 2013). Additionally, some derivatives have shown antiviral activities against tobacco mosaic virus, suggesting their broader application in combating viral infections (Chen et al., 2010).
Environmental Impact
- Perfluoroalkyl and Polybrominated Ether Studies: Investigations into the environmental impact of perfluoroalkyl sulfonamides and polybrominated diphenyl ethers, related to compounds like this compound, have highlighted their occurrence in indoor and outdoor environments. These studies are crucial for understanding the environmental fate and transport of these persistent organic pollutants (Shoeib et al., 2004).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-ethyl-3-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2S/c1-3-17-7-12(8(2)15-17)20(18,19)16-11-6-9(13)4-5-10(11)14/h4-7,16H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKATFKAJDLWSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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